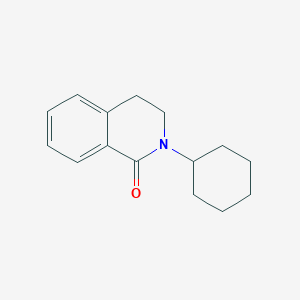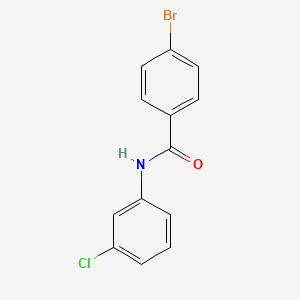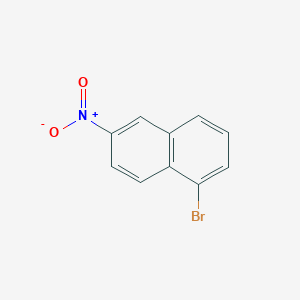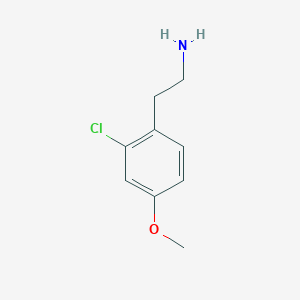
4-(4-Bromo-phenyl)-1-ethyl-piperidine
Overview
Description
4-(4-Bromo-phenyl)-1-ethyl-piperidine, also known as 4-BEP, is a piperidine derivative compound with a wide range of applications in the fields of medicinal chemistry, pharmaceuticals, biochemistry, and pharmacology. It is a potent agonist of the μ-opioid receptor and is used in the synthesis of various medicinal compounds. 4-BEP is a versatile compound that has been used in a number of research studies to study the effects of opioids on the brain and body.
Scientific Research Applications
Synthesis and Evaluation of Ligands for D2-like Receptors
Arylcycloalkylamines, including phenyl piperidines, constitute pharmacophoric groups in several antipsychotic agents. Research by Sikazwe et al. (2009) highlights the role of arylalkyl substituents, such as those found in 4-(4-Bromo-phenyl)-1-ethyl-piperidine, in improving the potency and selectivity of binding affinity at D2-like receptors. This paper underscores the composite structure's responsibility for selectivity and potency, rather than predictability from specific arylalkyl moieties (Sikazwe et al., 2009).
Antineoplastic Agents Discovery
Hossain et al. (2020) review the discovery and development of a novel series of compounds over the last 15 years, demonstrating excellent cytotoxic properties, often surpassing contemporary anticancer drugs. These compounds, related to this compound, show greater tumor-selective toxicity and can act as modulators of multi-drug resistance, offering insights into apoptosis induction, generation of reactive oxygen species, activation of certain caspases, and affecting mitochondrial functions (Hossain et al., 2020).
Chemistry and Pharmacology of Piperidine Alkaloids
Singh et al. (2021) delve into the chemistry and pharmacology of piperidine alkaloids, emphasizing the piperidine heterocycle's significant interest in drug research. This review illustrates various clinical applications of piperidine alkaloids, highlighting their broad therapeutic potential and providing a foundation for further investigations into these compounds (Singh et al., 2021).
Spiropiperidines in Drug Discovery
Griggs et al. (2018) focus on spiropiperidines, a class of compounds incorporating the piperidine structure, and their popularity in drug discovery due to their exploration of three-dimensional chemical space. This review categorizes the synthesis of spiropiperidines based on synthetic strategies, covering recent methodologies and applications in drug discovery projects (Griggs et al., 2018).
properties
IUPAC Name |
4-(4-bromophenyl)-1-ethylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN/c1-2-15-9-7-12(8-10-15)11-3-5-13(14)6-4-11/h3-6,12H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXQZWNUNQCUPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3278421.png)


![2-((7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid](/img/structure/B3278440.png)








